Enantiomeric Differentiation: (1R,5R)-6-Oxabicyclo[3.2.2]nonan-7-one vs. Unspecified Stereoisomer (racemate)
The unambiguous procurement and use of the single enantiomer (1R,5R)-6-oxabicyclo[3.2.2]nonan-7-one is critical for asymmetric synthesis. The unspecified CAS 27873-57-0 is typically supplied as a racemic mixture or mixture of diastereomers (undefined stereocenter count: 2). For chiral applications, the (1R,5R) form provides a defined spatial arrangement (InChIKey suffix: -RNFRBKRXSA-N) essential for diastereoselective transformations [1]. Sourcing the racemate without confirmation of isomeric composition introduces uncontrolled stereochemical variables that are absent when procuring the defined enantiomer.
| Evidence Dimension | Defined stereochemistry |
|---|---|
| Target Compound Data | (1R,5R)-6-oxabicyclo[3.2.2]nonan-7-one: Defined Atom Stereocenter Count = 2; InChIKey suffix –RNFRBKRXSA-N |
| Comparator Or Baseline | Racemic 6-oxabicyclo[3.2.2]nonan-7-one (CAS 27873-57-0): Undefined Atom Stereocenter Count = 2; InChIKey suffix –UHFFFAOYSA-N |
| Quantified Difference | Qualitative difference in stereochemical definition (2 defined vs. 0 defined stereocenters). Verified by unique InChIKey strings. |
| Conditions | Computed by PubChem (2021.05.07 release); InChI generation via Lexichem TK 2.7.0. |
Why This Matters
For stereospecific synthesis or biological target engagement, the defined enantiomer avoids the ambiguity, reduced effective concentration, and potential off-target effects inherent in racemic mixtures.
- [1] PubChem Compound Summary for CID 98116606, (1R,5R)-6-oxabicyclo[3.2.2]nonan-7-one. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
